N-(2-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-3-12-25-19(28)15-9-5-7-11-17(15)26-20(25)23-24-21(26)29-13-18(27)22-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWLUGBUGCUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a quinazoline core fused with a triazole ring, which is known for its diverse pharmacological properties. The presence of the methylphenyl and sulfanyl groups further enhances its biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the quinazoline scaffold followed by the introduction of the triazole moiety through cyclization reactions. The final product is purified and characterized using techniques such as NMR and mass spectrometry.
Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines using MTT assays. Results indicated that it exhibited moderate to potent cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (μM) | Comparison Agent | IC50 Value (μM) |
|---|---|---|---|
| HCT116 | 10.72 (48h), 5.33 (72h) | Doxorubicin | 1.66 (48h), 1.21 (72h) |
| HepG2 | 17.48 (48h), 7.94 (72h) | Doxorubicin | 1.66 (48h), 1.21 (72h) |
| MCF7 | 21.29 | - | - |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Induction of Apoptosis : Studies indicate that compounds with similar scaffolds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G0/G1 or G2/M), inhibiting proliferation.
- Inhibition of Key Pathways : It may inhibit critical signaling pathways involved in tumor growth and metastasis, such as EGFR and VEGFR pathways.
Case Studies
A notable case study involved a series of quinazoline derivatives where this compound was included among tested compounds. The study demonstrated significant cytotoxicity against various cancer cell lines and highlighted structure-activity relationships that could inform future modifications to enhance potency.
Comparison with Similar Compounds
Table 1: Comparison of Sulfanyl Acetamide Derivatives
*Estimated based on molecular formula (C23H24N5O3S).
Triazoloquinazolinone-Based Compounds
The triazolo[4,3-a]quinazolinone system is structurally analogous to alprazolam, a triazolobenzodiazepine with potent CNS activity. Alprazolam’s triazole ring enhances binding to GABA-A receptors, suggesting that the triazoloquinazolinone core in the target compound may similarly confer strong receptor interactions . However, the absence of a benzodiazepine ring in the target compound likely redirects its pharmacological profile toward non-sedative applications.
Phenyl-Substituted Heterocycles
Substituents on the phenyl ring significantly influence bioactivity:
- N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (PubChem data) substitutes the 2-methyl group with a 4-methoxy group. Methoxy groups typically improve metabolic stability but may reduce membrane permeability compared to methyl groups .
- N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) replaces the triazoloquinazolinone core with a thiadiazole ring, emphasizing sulfur-rich systems for redox modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, and what key reaction conditions should be optimized?
- Answer : The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives, proceeding through cyclocondensation to form the triazoloquinazolinone core. Key steps include nucleophilic substitution of thiol groups with acetamide derivatives under dimethylformamide (DMF) and triethylamine (TEA) catalysis. Temperature control (60–80°C) and inert atmospheres (e.g., nitrogen) are critical for minimizing side reactions. Purification via column chromatography using ethyl acetate/hexane gradients improves yield to >65% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer : Comprehensive characterization requires:
- ¹H/¹³C NMR to confirm substituent positions (e.g., propyl and methylphenyl groups).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functionalities.
- X-ray crystallography for absolute configuration determination when crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and cellular models for this compound?
- Answer : Discrepancies often arise from differential membrane permeability or metabolic stability. Implement parallel assays comparing:
- Passive permeability via PAMPA (parallel artificial membrane permeability assay).
- CYP450 metabolism profiling using human liver microsomes.
- Target engagement studies via cellular thermal shift assays (CETSA).
Normalize activity data to intracellular concentration measurements (LC-MS/MS) to distinguish pharmacodynamic vs. pharmacokinetic limitations .
Q. What computational strategies are optimal for predicting structure-activity relationships (SAR) of triazoloquinazolinone derivatives?
- Answer : Combine ligand-based (3D-QSAR using CoMFA/CoMSIA) and structure-based (molecular docking to homology models of target enzymes) approaches. Prioritize quantum mechanical calculations (DFT at B3LYP/6-31G* level) to map electrostatic potentials of the sulfanyl-acetamide pharmacophore. Validate predictions through systematic synthesis of analogs varying propyl chain length (C3 vs. C4) and ortho-substituted aryl groups .
Q. What experimental approaches validate the oxidative metabolic pathways of the propyl side chain in hepatic models?
- Answer : Conduct stable isotope tracing studies using ¹³C3-labeled propyl variants incubated with primary hepatocytes. Monitor metabolites via UPLC-QTOF with MSE data-independent acquisition. Key experiments include:
- NADPH-dependent metabolism assays with/without CYP3A4 inhibitors.
- Glucuronidation susceptibility testing using UDPGA-supplemented systems.
- Structural elucidation of ω-1 and β-oxidation products through MS/MS fragmentation patterns .
Methodological Notes
- Synthetic Optimization : For reproducibility, ensure strict control of reaction stoichiometry (1:1.2 molar ratio of triazoloquinazolinone to acetamide derivative) and monitor intermediates via TLC .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target binding affinity and reduce false positives .
- Data Contradiction Analysis : Employ multivariate statistical tools (e.g., PCA) to identify outliers in biological datasets caused by solvent effects or impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
